3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine
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Overview
Description
3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a pyrido-triazine core with a cyclopentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a triazine precursor in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyrido-triazine core .
Scientific Research Applications
3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, forming hydrogen bonds and hydrophobic interactions that stabilize the complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Features a triazolo-pyrimidine core with potential bioactivity.
Uniqueness
3-Cyclopentyl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific cyclopentyl substituent, which may confer distinct physicochemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
121845-51-0 |
---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-cyclopentylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C11H12N4/c1-2-4-8(3-1)11-13-10-7-12-6-5-9(10)14-15-11/h5-8H,1-4H2 |
InChI Key |
WSGRDQXJJGVDAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
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